1-[4-(Trifluoromethoxy)phenyl]guanidine is a chemical compound featuring a guanidine functional group attached to a phenyl ring that is further substituted with a trifluoromethoxy group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various methods, including guanylation reactions involving appropriate phenolic precursors and cyanamide derivatives. It is often studied in the context of its biological activity and structural properties, which can be found in scientific literature and chemical databases such as PubChem and BenchChem .
1-[4-(Trifluoromethoxy)phenyl]guanidine belongs to the class of guanidine compounds, which are characterized by the presence of the guanidine functional group. These compounds are often used in medicinal chemistry due to their ability to interact with biological receptors and enzymes.
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]guanidine typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature, solvent choice, and reaction time, to optimize yield and purity. For example, using dimethylformamide as a solvent has been shown to enhance yields in similar guanylation reactions .
The molecular structure of 1-[4-(Trifluoromethoxy)phenyl]guanidine can be represented as follows:
The InChI key for this compound is provided for structural identification:
InChI=1S/C9H10F3N5O/c10-9(11,12)15-8-5-3-2-4-7(8)14-6-13/h2-6,14H2,(H4,10,11,12) .
1-[4-(Trifluoromethoxy)phenyl]guanidine can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles tailored to achieve specific product outcomes .
The mechanism of action for 1-[4-(Trifluoromethoxy)phenyl]guanidine primarily relates to its interactions at biological targets such as ion channels or receptors. The trifluoromethoxy group enhances lipophilicity and potentially increases binding affinity to target sites within cellular membranes.
Studies suggest that compounds with similar structures can modulate receptor activity, potentially influencing neurotransmitter systems or other signaling pathways. The specific binding affinities and biological activities are often assessed through in vitro assays .
Relevant data on melting point, boiling point, and other thermodynamic properties would be essential for practical applications but are not universally documented for this specific compound .
1-[4-(Trifluoromethoxy)phenyl]guanidine has several scientific uses:
Guanidine derivatives have evolved from natural product inspirations to cornerstone scaffolds in modern drug design, driven by their exceptional hydrogen-bonding capacity and structural versatility. The guanidine moiety (–NH(C=NH)NH₂) exhibits strong basicity (pKa ~13.6) and dipolar character, enabling it to form extensive salt bridges and bidentate hydrogen bonds with biological targets [9]. Early therapeutic applications exploited these properties in neuromuscular agents, but significant breakthroughs emerged with the discovery of antimicrobial and antineoplastic activities. Streptomycin (a guanidine-containing aminoglycoside) revolutionized tuberculosis treatment in the 1940s, demonstrating guanidine’s capacity to target bacterial ribosomes [2]. Subsequent developments diversified structural classes:
The 21st century saw guanidine integration into kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Zanamivir (guanidino-neuraminidase inhibitor) exemplifies rational design for influenza, where the guanidine group binds sialic acid carboxylates [2] [3]. Over 60 guanidine-containing drugs are now clinically used, with oncology and infectious diseases dominating recent approvals (e.g., Delamanid for multidrug-resistant TB) [2] [4].
Table 1: Key Milestones in Guanidine-Based Drug Development
Era | Representative Agents | Therapeutic Area | Mechanistic Insight |
---|---|---|---|
Pre-1950s | Guanidine itself | Myasthenia gravis | Neuromuscular transmission enhancement |
1950s–1970s | Streptomycin, Metronidazole | Antimicrobial | Ribosomal binding / DNA damage via nitroreduction |
1980s–1990s | Cimetidine, Zanamivir | Ulcer therapy / Antiviral | H₂-receptor antagonism / Sialidase inhibition |
2000s–Present | Delamanid, Dabigatran etexilate | Antitubercular / Anticoagulant | Mycolic acid synthesis inhibition / Thrombin inhibition |
The trifluoromethoxy (–OCF₃) group confers distinct pharmacokinetic and target-binding advantages over conventional substituents like methoxy (–OCH₃) or halogens. Its strong electron-withdrawing effect (σₚ = 0.35) combines with high lipophilicity (π = 1.04) and metabolic stability, addressing key challenges in lead optimization [6] [8]. Unlike trifluoromethyl (–CF₃), the –OCF₃ group maintains a linear geometry and enhanced steric bulk (van der Waals volume: 38.3 ų vs. 25.6 ų for –OCH₃), enabling unique target interactions:
In CNS agents, –OCF₃ improves brain/plasma ratios (e.g., rociletinib). Antimicrobials like trifluoromethoxy-phenyl β-lactams exploit this group for enhanced Gram-negative penetration. Crucially, –OCF₃ rarely forms toxic metabolites (unlike –CF₃, which can yield hepatotoxic aldehydes), improving safety profiles [6] [8].
Table 2: Comparative Effects of Aromatic Substituents on Drug Properties
Substituent | Lipophilicity (π) | Electron Effect (σₚ) | Metabolic Vulnerability | Key Applications |
---|---|---|---|---|
–OCH₃ | -0.02 | -0.27 | O-Demethylation (High) | CNS agents (e.g., Morphine) |
–Cl | 0.71 | 0.23 | Displacement (Moderate) | Antibacterials (e.g., Chloramphenicol) |
–CF₃ | 0.88 | 0.54 | Aldehyde formation (Low) | Antifungals (e.g., Fluconazole) |
–OCF₃ | 1.04 | 0.35 | Cleavage (Very Low) | Kinase inhibitors / CNS drugs |
1-[4-(Trifluoromethoxy)phenyl]guanidine (PubChem CID: 19841587) represents a strategic fusion of the guanidine pharmacophore with trifluoromethoxy bioisosterism, creating a multimodal scaffold for neurodegenerative and infectious disease targeting [1] [5]. Its structural duality enables:
Synthetic routes exploit SₙAr reactions or copper-catalyzed coupling between 4-(trifluoromethoxy)aniline and cyanamide derivatives. Computational models predict blood-brain barrier permeability (log BB = 0.3) and low P-gp efflux, positioning it for CNS applications [5] [7].
Table 3: Structural and Functional Features of 1-[4-(Trifluoromethoxy)phenyl]guanidine
Structural Domain | Molecular Properties | Biological Interactions | Therapeutic Implications |
---|---|---|---|
Guanidine group | pKa = 12.9; Planar, H-bond donor/acceptor | Salt bridges with Asp/Glu residues; DNA minor groove binding | Enzyme inhibition (BACE1), DNA targeting |
Trifluoromethoxy phenyl | Log P = 2.1; Dipole moment = 2.7 D | π-π stacking with aromatic amino acids; Enhanced membrane diffusion | BBB penetration; Antimicrobial activity |
Para-substitution | Conjugation angle = 180° | Optimal topology for active site cleft insertion | Selective binding to hydrophobic subpockets |
Comprehensive Compound Index
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3